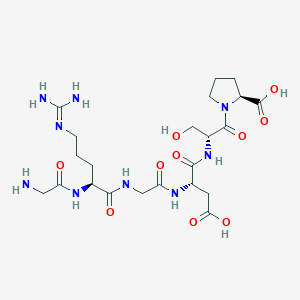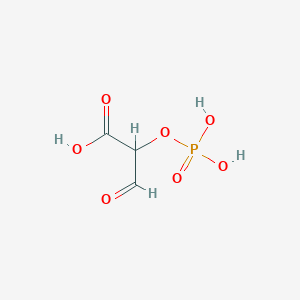
Microcystin LY
Overview
Description
Microcystin-LY is a variant of microcystins, which are cyclic heptapeptide toxins produced by certain strains of cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. Microcystin-LY, like other microcystins, contains a unique amino acid called ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid), which is crucial for its toxicity .
Mechanism of Action
Target of Action
Microcystin-LY (MC-LY) is a variant of microcystin, a group of toxins produced by cyanobacteria. The primary targets of MC-LY are proteins that regulate various biological functions. These include proteins involved in metabolism and the immune system, inflammation, neuronal conduction, renin–angiotensin signaling, thyroid hormone homeostasis, and cancer-promoting processes .
Mode of Action
MC-LY interacts with its targets through complex interactions. It binds onto distinct molecular targets, which could generate biochemical alterations through a number of signal transduction pathways . This binding affinity and interaction with proteins lead to cellular dysregulation, potentially leading to the development of several diseases, including cancer .
Biochemical Pathways
MC-LY’s interaction with its targets affects various biochemical pathways. For instance, it can disrupt cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It also has the potential to alter cell morphology, abnormal cell migration, and invasion, leading to genetic damage .
Pharmacokinetics
MC-LY is characterized by low intestinal absorption, rapid and specific distribution to the liver, moderate metabolism to glutathione and cysteinyl conjugates, and low urinary and fecal excretion . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of MC-LY in the body.
Result of Action
The action of MC-LY can lead to a series of cytotoxic effects. These include decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MC-LY. It is generally produced by cyanobacteria in freshwater systems . The occurrence of algal blooms, which are often dominated by cyanobacteria, has increased over time due to anthropogenic input of certain nutrients into natural water bodies . These environmental conditions can influence the production and toxicity of MC-LY.
Biochemical Analysis
Biochemical Properties
Microcystin-LY interacts with various enzymes, proteins, and other biomolecules. It has a strong affinity for serine/threonine protein phosphatases (PPs), acting as an inhibitor of this group of enzymes . This interaction triggers a cascade of events that can lead to cytotoxic effects .
Cellular Effects
Microcystin-LR can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, and genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .
Molecular Mechanism
Microcystin-LY exerts its effects at the molecular level through several mechanisms. It binds with high affinity to certain protein phosphatases involved in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair . This binding inhibits the activity of these enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Microcystin-LY can change over time in laboratory settings. For example, studies have shown that short-term incubations at higher temperatures result in lower amounts of freely soluble microcystin than incubations at lower temperatures . Moreover, the toxin is chemically stable but undergoes bio-degradation in natural water reservoirs .
Dosage Effects in Animal Models
The effects of Microcystin-LY vary with different dosages in animal models. For instance, studies have shown that low doses of Microcystin-LY lead to apoptosis primarily through certain pathways, whereas high doses cause apoptosis via a reactive oxygen species (ROS) pathway .
Metabolic Pathways
Microcystin-LY is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, it inhibits the activity of protein phosphatase-1 (PP1) and -2A (PP2A), which are involved in a wide range of regulatory pathways .
Transport and Distribution
Once ingested, Microcystin-LY travels to the liver via the bile acid transport system, where most is stored, though some remains in the bloodstream and may contaminate tissue .
Subcellular Localization
Microcystin-LY has been found in various subcellular locations. For instance, in a study conducted on medaka fish, Microcystin-LY was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures . This observation constitutes the first observation of the presence of Microcystin-LY in the reproductive cell of a vertebrate model with in vivo study .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microcystin-LY is typically isolated from cyanobacteria such as Microcystis aeruginosa. The isolation process involves culturing the cyanobacteria, followed by extraction and purification using techniques like liquid chromatography and mass spectrometry . Synthetic routes for microcystins are complex due to their cyclic structure and the presence of non-standard amino acids. The synthesis involves multiple steps, including peptide bond formation, cyclization, and incorporation of the ADDA moiety .
Industrial Production Methods
Industrial production of microcystins, including Microcystin-LY, is not common due to their toxicity and the complexity of their synthesis. for research purposes, they are produced in controlled laboratory environments using cyanobacterial cultures. The production involves optimizing growth conditions to maximize toxin yield, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions
Microcystin-LY undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability, degradation, and interaction with other compounds .
Common Reagents and Conditions
Oxidation: Microcystin-LY can be oxidized using reagents like hydrogen peroxide or ozone under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions, leading to the formation of different microcystin analogs.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Microcystin-LY. These products are studied to understand the toxin’s behavior in different environmental conditions .
Scientific Research Applications
Microcystin-LY has several scientific research applications:
Comparison with Similar Compounds
Microcystin-LY is one of many microcystin variants, each differing slightly in their amino acid composition. Similar compounds include:
Microcystin-LR: Contains leucine and arginine, known for its high toxicity.
Microcystin-RR: Contains two arginine residues, slightly less toxic than Microcystin-LR.
Microcystin-YR: Contains tyrosine and arginine, with toxicity similar to Microcystin-LR.
Microcystin-LY is unique due to its specific amino acid composition, which affects its toxicity and interaction with biological molecules .
Properties
CAS No. |
123304-10-9 |
|---|---|
Molecular Formula |
C52H71N7O13 |
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16+,29-25+/t30-,31-,32-,33+,38-,39+,40-,41-,42-,44+/m0/s1 |
InChI Key |
SIGQAYSWORHPPH-WSTSHCHISA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
microcystin LY microcystin-LY |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Microcystin-LY interact with its target and what are the downstream effects?
A1: Microcystin-LY, like other microcystins, exerts its toxic effects by strongly inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). [, , ] This inhibition disrupts various cellular processes, including cell division, signal transduction, and apoptosis, ultimately leading to liver damage.
Q2: What is the structural characterization of Microcystin-LY?
A2: Microcystin-LY is a cyclic heptapeptide with the molecular formula C₅₀H₇₀N₁₀O₁₃. [] It has a molecular weight of 1043.2 g/mol. [] Its structure includes the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha) residues. [] The primary structure of Microcystin-LY has been confirmed by NMR spectroscopy. []
Q3: What can you tell me about the analytical methods used to detect Microcystin-LY?
A3: Several analytical methods have been employed for the detection and quantification of Microcystin-LY. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques. [, ] Additionally, enzyme-linked immunosorbent assay (ELISA) can be utilized to measure total microcystins, including Microcystin-LY. [] Liquid chromatography–high resolution tandem mass spectrometry (LC–HRMS/MS) has also been employed for identification and characterization, especially in complex matrices. []
Q4: Has Microcystin-LY been found in environmental samples?
A4: Yes, Microcystin-LY has been identified in both laboratory cultures and environmental samples of Microcystis aeruginosa. [, ] It was detected along with other microcystin variants in natural blooms collected from reservoirs, demonstrating its presence in the environment. []
Q5: What is known about the photocatalytic degradation of Microcystin-LY?
A5: Studies have investigated the photocatalytic degradation of Microcystin-LY using titanium dioxide (TiO₂) coated glass microspheres (Photospheres™). [] Results showed that Photospheres™ effectively decomposed Microcystin-LY in water within 2 minutes, a rate comparable to Degussa P25, a highly efficient TiO₂ material. [] This suggests that photocatalysis could be a potential method for removing Microcystin-LY from water.
Q6: Is there any information on the biodegradation of Microcystin-LY?
A6: Research on the microcystin-degrading bacterium Sphingopyxis sp. C-1 has revealed that the enzyme microcystinase A (MlrA) plays a crucial role in the initial biodegradation step of microcystins. [] Notably, MlrA has been shown to degrade Microcystin-LY by cleaving the Adda-L-amino acid site within the molecule. [] This finding highlights a potential biological pathway for the degradation of Microcystin-LY in the environment.
Q7: Are there any known structure-activity relationships for Microcystin-LY?
A7: While specific SAR studies for Microcystin-LY might be limited, research on other microcystins suggests that the hydrophobic amino acid at the variable position 2 influences the degradation rate via photocatalysis. [] This implies that structural modifications impacting the hydrophobicity of Microcystin-LY could potentially affect its susceptibility to degradation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)






![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)




